molecular formula C20H20N4O2S2 B2794066 3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-66-6

3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2794066
CAS No.: 392291-66-6
M. Wt: 412.53
InChI Key: GHWAAIWAKAXCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound designed for research and development, particularly in the field of medicinal chemistry. This complex molecule features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its significant potential in pharmaceutical and agrochemical applications . The structure incorporates a benzamide moiety substituted with methyl groups at the 3 and 4 positions, linked via a secondary amine to the 2-position of the thiadiazole ring. The 5-position of the thiadiazole is further functionalized with a thioether chain terminating in an N-p-tolyl acetamide group. This specific architecture suggests potential for interaction with various biological targets. Derivatives of 1,3,4-thiadiazole, such as this compound, are the subject of extensive investigation due to their broad spectrum of pharmacological activities . Scientific literature indicates that compounds bearing the 1,3,4-thiadiazole nucleus have demonstrated antimicrobial , antitumor , antiviral , and anti-inflammatory activities . The mechanism of action for such compounds is often tied to enzyme inhibition. For instance, molecular docking studies on structurally similar 1,3,4-thiadiazole derivatives have shown potential for strong binding to the active site of enzymes like dihydrofolate reductase (DHFR), a known target for antibacterial and anticancer agents, sometimes surpassing the binding affinity of established analogues . The presence of the =N–C–S– moiety within the thiadiazole ring is frequently associated with its biological activity, while the sulfur atom contributes to high lipophilicity, which can enhance cell permeability and oral bioavailability . The primary research applications for this compound are in lead optimization and structure-activity relationship (SAR) studies. Researchers can utilize this benzamide-thiadiazole hybrid as a key intermediate or precursor for synthesizing more complex molecules, or as a probe for screening against a panel of biological targets to identify novel therapeutic candidates . Its structure, which includes multiple hydrogen bond donors and acceptors and aromatic rings, makes it a suitable candidate for investigating interactions with proteins and enzymes. This product is intended for non-human research purposes only in laboratory settings. It is not certified for diagnostic, therapeutic, or veterinary applications, and handling should adhere to all applicable safety standards and regulations.

Properties

IUPAC Name

3,4-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-4-8-16(9-5-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWAAIWAKAXCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological effects, synthesis, and molecular interactions based on available literature.

Chemical Structure

The compound features a complex structure comprising:

  • A benzamide core,
  • A thiadiazole moiety,
  • An alkylthio group linked to an aminoketone .

Synthesis

The synthesis of this compound typically involves multi-step reactions where thiadiazole derivatives are formed and subsequently modified to introduce the benzamide and thioether functionalities. The synthetic pathway often includes:

  • Formation of the thiadiazole ring using appropriate precursors.
  • Alkylation with p-tolylamino groups.
  • Final acylation to yield the benzamide structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, docking studies have shown that related thiadiazole derivatives interact effectively with bacterial proteins such as PqsR in Pseudomonas aeruginosa, suggesting potential as antibacterial agents with binding energies ranging from -5.8 to -8.2 kcal/mol .

Anti-inflammatory Effects

Thiadiazole derivatives have been documented for their anti-inflammatory properties. In vivo studies on related compounds demonstrated efficacy in models such as experimental autoimmune encephalomyelitis (EAE), where they reduced inflammation markers and improved clinical symptoms .

Anticancer Activity

Compounds containing thiadiazole structures have shown promise in cancer research. For example, certain derivatives have been reported to induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death . The compound's ability to inhibit key kinases involved in cancer progression has also been highlighted, making it a candidate for further investigation in oncology .

Case Studies

StudyCompoundBiological ActivityFindings
Thiadiazole DerivativeAntibacterialEffective against Pseudomonas aeruginosa; binding energy -5.8 to -8.2 kcal/mol
Thiazoline DerivativeAnti-inflammatorySignificant reduction in pro-inflammatory cytokines in EAE model
Benzothiazole DerivativeAnticancerInduced apoptosis in MCF-7 cells; IC50 values against BRAFV600E and CRAF

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction of this compound with various biological targets. These studies reveal that the compound can form stable complexes with enzymes involved in metabolic pathways and cellular signaling, indicating its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Modification

The synthesis of this compound typically involves several key reactions that can be modified to enhance its efficacy and specificity. Interaction studies, including molecular docking simulations, are essential for understanding how this compound interacts with biological targets such as enzymes involved in critical metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:

  • Cytotoxicity Testing : The compound has shown significant cytotoxic effects against various cancer cell lines. For example:
    • Cell Line : A431 (skin cancer)
    • IC50 Value : Approximately 12.5 µM
    • Mechanism of Action : Induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .
  • Case Study : A derivative of this compound demonstrated enhanced activity by inducing apoptosis in A431 cells, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied:

  • Antibacterial Testing : Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria.
    • Target Bacteria : Staphylococcus aureus and Escherichia coli
    • Minimum Inhibitory Concentration (MIC) :
      • Staphylococcus aureus: 32 µg/mL
      • E. coli: 64 µg/mL .
  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit key enzymes involved in bacterial metabolism and growth.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance:

ModificationEffect on Activity
Halogen SubstitutionIncreased antibacterial potency
Alteration of Thioether GroupEnhanced interaction with biological targets

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other 1,3,4-thiadiazole derivatives, which differ primarily in substituents on the benzamide ring, thiadiazole-linked side chains, and terminal functional groups. Key analogues include:

Compound Name Substituents/Modifications Biological Activity IC50 (mmol L⁻¹) Reference
4y : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Ethyl group on thiadiazole; acetamide linker Anticancer (MCF-7, A549) 0.034–0.084
7c : N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide Cyanoacrylamido-furan side chain Anticancer (pro-apoptotic) N/A
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Nitrobenzamide core; thiazolylamino terminus Structural analog (unreported activity) N/A
7a–7l : N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidine-substituted thioethyl side chain Acetylcholinesterase inhibition N/A

Key Observations :

  • Substituent Position : The 3,4-dimethyl groups on the benzamide core (target compound) may enhance lipophilicity and membrane penetration compared to nitro () or unsubstituted benzamide derivatives .
  • Side Chain Flexibility: The thioether-linked 2-oxoethyl-p-tolylamino group provides hydrogen-bonding capacity, similar to the acetamide linker in compound 4y, which showed potent anticancer activity .
  • Terminal Groups: The p-tolylamino terminus (target compound) is structurally analogous to the thiazolylamino group in but may offer better steric compatibility with hydrophobic enzyme pockets .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Reference
Thiadiazole cyclizationNaOH, CS₂, 80°C65–75
Benzamide couplingEDCI, DMF, RT70–85
Thioether formationK₂CO₃, DMF, 50°C60–70

Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Answer:
Ambiguities arise from isomerism (e.g., thiadiazole substitution patterns) or conformational flexibility. Methodological approaches include:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), particularly for validating bond angles and torsional strain in the thiadiazole-benzamide linkage .
  • Multinuclear NMR :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups on benzamide vs. thiadiazole).
    • 2D NMR (COSY, HSQC) to map through-space and through-bond correlations, resolving overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect minor impurities (<0.5%) .

Case Study : A related thiadiazole derivative showed conflicting NOESY signals due to rotational restrictions; X-ray data confirmed a planar conformation .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Anticancer Screening :
    • MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
    • Apoptosis assays (Annexin V/PI staining) to assess mechanism .
  • Antimicrobial Testing :
    • Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition :
    • Fluorescence-based assays for kinases or proteases (e.g., COX-2) .

Key Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .

Advanced: How can contradictory biological activity data (e.g., variable IC₅₀ across studies) be systematically analyzed?

Answer:
Contradictions often stem from assay conditions or compound stability. Mitigation strategies:

Standardize Assay Protocols :

  • Use identical cell lines/passage numbers and serum-free media to avoid interference .

Stability Studies :

  • HPLC monitoring of compound degradation in DMSO/PBS over 24h .

Dose-Response Reproducibility :

  • Triplicate runs with internal controls (e.g., staurosporine for kinase inhibition) .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) .

Example : A thiadiazole analog showed IC₅₀ variability (2–10 µM) due to DMSO concentration differences; reformulating in PEG-400 improved consistency .

Basic: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction :
    • SwissADME for logP, solubility, and bioavailability .
    • ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
  • Molecular Docking :
    • AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) .

Limitations : Predictions may overlook metabolite interactions; validate with in vitro CYP450 assays .

Advanced: How does the electronic nature of substituents (e.g., methyl vs. trifluoromethyl) impact reactivity and bioactivity?

Answer:

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., CF₃) increase thiadiazole electrophilicity, enhancing nucleophilic substitution rates .
    • Methyl groups improve lipophilicity (logP +0.5), enhancing membrane permeability .
  • Bioactivity Correlation :
    • Trifluoromethyl derivatives show higher kinase inhibition (ΔIC₅₀ = 40%) but increased cytotoxicity .
    • Dimethyl substitution balances solubility and potency (optimal logP ~3.5) .

Design Tip : Use Hammett constants (σ) to predict substituent effects on reaction rates .

Basic: What spectroscopic techniques confirm the purity of synthesized batches?

Answer:

  • HPLC-PDA : Purity >95% with UV detection (λ = 254 nm) .
  • Elemental Analysis : Match C/H/N/S percentages to theoretical values (error <0.3%) .
  • FT-IR : Detect residual solvents (e.g., DMF peaks at 1660 cm⁻¹) .

Case Example : A batch with 90% purity (HPLC) showed residual EDCI in IR; repurification via recrystallization improved purity to 98% .

Advanced: How can regioselectivity challenges in thiadiazole functionalization be addressed?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer substitution to the 5-position .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via controlled heating (e.g., 80°C, 30 min for 90% 5-substituted product) .
  • Computational Modeling : DFT calculations (Gaussian 09) predict favorable transition states for specific substitution pathways .

Example : Microwave irradiation reduced byproduct formation from 25% to <5% in a related thiadiazole derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.